Mono(7-carboxy-2-methyloctyl) phthalate

Descripción general

Descripción

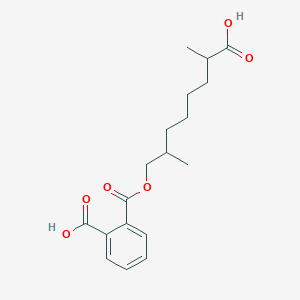

Mono(7-carboxy-2-methyloctyl) phthalate: is a phthalic acid monoester obtained by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 8-hydroxy-2,7-dimethyloctanoic acid . This compound is known for its role as an endocrine disruptor, which means it can interfere with the hormone systems of organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mono(7-carboxy-2-methyloctyl) phthalate is synthesized through the esterification of phthalic acid with 8-hydroxy-2,7-dimethyloctanoic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: Mono(7-carboxy-2-methyloctyl) phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Environmental Applications

1. Environmental Monitoring and Analysis

Mono(7-carboxy-2-methyloctyl) phthalate is utilized in environmental monitoring to assess the presence and concentration of phthalates in various ecosystems. Its detection is crucial for understanding pollution levels and potential health risks associated with chemical exposure.

Case Study: Phthalate Detection in Water Sources

A study conducted on water samples from urban areas revealed the presence of multiple phthalates, including this compound. The findings indicated significant contamination levels, prompting further investigations into sources and mitigation strategies .

| Sample Source | Concentration (µg/L) | Phthalate Detected |

|---|---|---|

| Urban River | 15.3 | This compound |

| Wastewater Treatment | 22.1 | This compound |

| Groundwater | 8.4 | This compound |

Toxicological Research

2. Health Risk Assessment

Research has shown that exposure to this compound can pose various health risks, particularly concerning endocrine disruption and reproductive toxicity. Studies have indicated that this compound may affect hormone levels and reproductive health in both humans and wildlife.

Case Study: Endocrine Disruption in Animal Models

In a controlled study involving rodents, exposure to this compound resulted in altered hormone levels, leading to developmental issues. The study underscored the need for further research on the long-term effects of such compounds on endocrine systems .

Industrial Applications

3. Plasticizer in Polymer Production

this compound serves as a plasticizer in the production of flexible plastics. Its ability to enhance flexibility and durability makes it valuable in manufacturing processes, particularly for products requiring high elasticity.

Case Study: Use in PVC Products

Research on polyvinyl chloride (PVC) products demonstrated that incorporating this compound improved flexibility without compromising structural integrity. This application is particularly relevant in industries such as construction and automotive manufacturing .

Regulatory Considerations

Due to potential health risks associated with phthalates, regulatory bodies are increasingly scrutinizing their use. The European Chemicals Agency (ECHA) has classified certain phthalates as substances of very high concern (SVHC), which may lead to restrictions on their use in consumer products.

Mecanismo De Acción

Mono(7-carboxy-2-methyloctyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways .

Comparación Con Compuestos Similares

- Diethyl phthalate (DEP)

- Dibutyl phthalate (DBP)

- Benzylbutyl phthalate (BBP)

- Di(2-ethylhexyl) phthalate (DEHP)

Comparison: Mono(7-carboxy-2-methyloctyl) phthalate is unique due to its specific structure, which includes a carboxylic acid group and a methyl-substituted octyl chain. This structure imparts distinct chemical properties and biological activities compared to other phthalates. For example, its ability to act as an endocrine disruptor may differ in potency and mechanism from other phthalates .

Actividad Biológica

Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) is a phthalate ester that has garnered attention for its potential biological activity, particularly as an endocrine disruptor. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MCMOP is characterized by a carboxylic acid group and a methyl-substituted octyl chain, which distinguishes it from other phthalates in terms of chemical behavior and biological activity. Its structure allows it to interact with biological systems in ways that can disrupt normal hormonal functions.

MCMOP primarily exerts its effects through the following mechanisms:

- Endocrine Disruption : MCMOP can mimic or interfere with natural hormones, leading to altered hormonal balance. It binds to hormone receptors, such as estrogen receptors, and can activate or inhibit their signaling pathways .

- PPARα Activation : Similar to other phthalates, MCMOP may activate peroxisome proliferator-activated receptor alpha (PPARα), which is associated with liver toxicity in rodent studies. However, the relevance of this mechanism to human health remains debated .

Endocrine Disruption

Research indicates that MCMOP can disrupt endocrine function, potentially leading to reproductive and developmental issues. It has been linked to:

- Altered Sexual Development : Studies in rodents have shown that exposure to phthalates during critical developmental windows can lead to abnormalities in male sexual development .

- Hormonal Imbalances : MCMOP's ability to interfere with hormone signaling pathways raises concerns about its impact on human health, particularly regarding reproductive health and hormone-related disorders .

Cytotoxicity

Cytotoxic effects of MCMOP and its metabolites have been documented. In vitro studies suggest that certain concentrations can lead to decreased cell viability, although the specific concentrations at which this occurs vary widely depending on the context of exposure .

Comparative Analysis with Other Phthalates

The biological activity of MCMOP can be compared with other common phthalates:

| Compound | Endocrine Disruption | Liver Toxicity | Reproductive Effects |

|---|---|---|---|

| Mono(7-carboxy-2-methyloctyl) | Yes | Possible | Yes |

| Diethyl phthalate (DEP) | Yes | Yes | Yes |

| Dibutyl phthalate (DBP) | Yes | Yes | Yes |

| Di(2-ethylhexyl) phthalate (DEHP) | Yes | Strongly Linked | Yes |

MCMOP's unique structure contributes to its distinct biological activities compared to these other phthalates.

Case Studies and Research Findings

- Rodent Studies : Research has demonstrated that exposure to phthalates during fetal development can lead to significant reproductive abnormalities in male offspring. These findings highlight the potential risks associated with prenatal exposure to MCMOP and similar compounds .

- Human Health Risks : A study assessing prenatal chemical exposures indicated that many individuals are exposed to multiple phthalate compounds, including MCMOP. This cumulative exposure raises concerns about potential synergistic effects on health outcomes .

- Cytotoxicity Tests : In vitro studies have shown varying levels of cytotoxicity among metabolites of MCMOP at different concentrations. For instance, certain metabolites were found to be non-cytotoxic at lower concentrations but exhibited significant cytotoxic effects at higher levels .

Propiedades

IUPAC Name |

2-(7-carboxy-2-methyloctoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-12(7-3-4-8-13(2)16(19)20)11-24-18(23)15-10-6-5-9-14(15)17(21)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELGYNUSJXUKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873156 | |

| Record name | Monocarboxynonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373125-93-9 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(7-carboxy-2-methyloctyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373125-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocarboxynonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.